molecular formula C6H5IN4O B1417679 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1415638-01-5

3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B1417679
CAS RN: 1415638-01-5
M. Wt: 276.03 g/mol
InChI Key: LWRNXILAHVZVPS-UHFFFAOYSA-N
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Description

“3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C5H4IN5 . It has been identified as a promising lead for targeting PAK1, a protein associated with cell proliferation, survival, and migration .


Synthesis Analysis

The synthesis of this compound involves a high-throughput virtual screening, followed by a structure-based strategy to design and synthesize a focused library . The synthesis also involves the creation of N-alkylated pyrazolo pyrimidine analogs .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold . It has a molecular weight of 261.03 .


Chemical Reactions Analysis

The compound has been used in the synthesis of a focused library of compounds for biological evaluation . It has also been involved in reactions leading to the discovery of potent inhibitors .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C .

Scientific Research Applications

Heterocyclic Chemistry and Biological Significance

  • The pyranopyrimidine core, closely related to the pyrazolopyrimidinone family, is recognized for its broad synthetic applications and bioavailability. Hybrid catalysts have facilitated the synthesis of various substituted pyrano[2,3-d]pyrimidin-2-one derivatives, highlighting the structural and synthetic versatility of pyrazolopyrimidine scaffolds (Parmar et al., 2023).
  • Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, showcasing a wide range of medicinal properties including anticancer, CNS agents, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these scaffolds provide a fertile ground for medicinal chemists to explore and develop potential drug candidates (Cherukupalli et al., 2017).

Synthetic Strategies and Medicinal Insights

  • Pyrazolopyrimidines are structurally similar to purines, prompting significant biological investigations for their potential therapeutic applications. Their medicinal significance spans across various disease conditions, including CNS, cardiovascular, and cancer treatments. Detailed biochemical and biophysical studies have underlined their relevance in medicinal chemistry (Chauhan & Kumar, 2013).
  • The unique reactivity of certain pyrazoline derivatives, like DCNP, makes them valuable building blocks for the synthesis of a variety of heterocyclic compounds. These derivatives have found utility in diverse fields, including heterocyclic chemistry, dye synthesis, and potentially pharmaceuticals (Gomaa & Ali, 2020).

Advances in Heterocyclic Synthesis

  • Multi-component reactions (MCRs) offer an atom economical, beneficial, and eco-friendly approach for the synthesis of complex heterocycles. The creativity and choice of reactants in MCRs push the development towards more atom economical and eco-friendly approaches, potentially including the synthesis of pyrazolopyrimidine derivatives (Dhanalakshmi et al., 2021).

Safety and Hazards

The compound may cause skin and eye irritation. Safety precautions include washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if eye irritation persists .

Future Directions

The compound has shown potent anti-TNBC activities both in vitro and in vivo, and good pharmacokinetic properties and low toxicity . This suggests potential for further development and optimization as a therapeutic agent.

Biochemical Analysis

Biochemical Properties

3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating signaling pathways. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell cycle arrest at the G0-G1 stage, thereby inhibiting cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound can modulate metabolic pathways, leading to changes in metabolite levels and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in gene expression, as the compound affects transcription factors and other regulatory proteins. Additionally, this compound may interact with nucleic acids, further influencing gene expression and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and adverse metabolic changes have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as protein kinases and nucleic acids, affecting metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in energy production and utilization within the cell, influencing overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s therapeutic potential and metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability . These factors are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with its target enzymes and nucleic acids, modulating cellular processes at the subcellular level . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

3-iodo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRNXILAHVZVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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